Cholesteryl glucoside
Overview
Description
Cholesteryl glucoside is a steryl glycoside, a type of glycolipid where a cholesterol molecule is linked to a glucose molecule. This compound is naturally found in various biological membranes and has significant roles in cellular processes. This compound is particularly notable for its presence in the cell walls of certain bacteria, such as Helicobacter pylori, where it plays a role in bacterial virulence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl glucoside can be synthesized through several methods. One efficient method involves starting from disaccharides. The synthesis protocol includes five steps:
- Protection of hydroxy groups in sucrose using benzyl ethers.
- Acidic hydrolysis to obtain the pyranosyl moiety.
- Transformation to trichloroacetimidate derivative.
- Formation of the glycosidic bond with cholesterol.
- Catalytic transfer hydrogenation to remove protecting groups .
Industrial Production Methods: In industrial settings, this compound can be produced using enzymatic methods. For example, microbial lipases can catalyze the regioselective acylation of this compound at the C-6 position of the glucose moiety. This method allows for high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Acylation: The glucose moiety can be acylated at the C-6 position using fatty acids or their derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or peroxides.
Acylation: Fatty acids or their esters are used as acyl donors, often in the presence of lipases.
Major Products:
Oxidation: Produces various oxidized this compound derivatives.
Acylation: Forms cholesteryl 6’-O-acylglucoside.
Scientific Research Applications
Cholesteryl glucoside has diverse applications in scientific research:
Mechanism of Action
Cholesteryl glucoside exerts its effects through various mechanisms:
Bacterial Virulence: In Helicobacter pylori, this compound derivatives enhance bacterial virulence by promoting lipid raft formation and facilitating the delivery of virulence factors into host cells.
Autophagy Modulation: Cholesteryl 6’-O-acylglucoside impairs lysosomal degradation, aiding in the intracellular survival of Helicobacter pylori by interfering with the autophagy process.
Comparison with Similar Compounds
Cholesteryl glucoside can be compared with other steryl glycosides, such as:
Cholesteryl 6’-O-acylglucoside: Similar in structure but with an acyl group at the C-6 position.
Cholesteryl 6’-O-phosphatidylglucoside: Contains a phosphatidyl group at the C-6 position.
Uniqueness: this compound is unique due to its specific role in bacterial virulence and its presence in various biological membranes, making it a valuable compound for research in microbiology and biochemistry .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCJUNYLQOAIM-UQBZCTSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331472 | |
Record name | Cholesteryl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-61-2 | |
Record name | Cholesteryl glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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